REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:16])([CH3:15])[CH2:3][CH2:4][S:5](OC1C=CC=CC=1)(=[O:7])=[O:6].[OH-].[K+].O.Cl>C1COCC1>[CH3:15][C:2]1([CH3:16])[CH2:3][CH2:4][S:5](=[O:7])(=[O:6])[NH:1]1 |f:1.2|
|
Name
|
|
Quantity
|
11.58 g
|
Type
|
reactant
|
Smiles
|
NC(CCS(=O)(=O)OC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hour
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 5 times with 250 ml of EA each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NS(CC1)(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |